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Compound of Interest

Compound Name:
2,2,2-Trichloro-1,1-dimethylethyl

chloroformate

CAS No.: 66270-36-8

Cat. No.: B035052

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solvolysis kinetics of 2,2,2-trichloro-tert-

butyl chloroformate (TCBoc-chloride). By presenting key experimental data, detailed

methodologies, and comparisons with related compounds, this document serves as a valuable

resource for understanding the reactivity and mechanistic pathways of this important chemical

entity.

Executive Summary
The solvolysis of 2,2,2-trichloro-tert-butyl chloroformate (TCBoc-chloride) proceeds through a

bimolecular reaction mechanism, as evidenced by kinetic studies in a variety of solvents.

Analysis using the extended Grunwald-Winstein equation shows a significant sensitivity to

solvent nucleophilicity and a moderate sensitivity to solvent ionizing power. This guide presents

a comparative overview of the solvolysis rates and activation parameters of TCBoc-chloride

alongside other relevant alkyl chloroformates, providing insights into the factors governing their

reactivity.
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Comparative Kinetic Data
The following tables summarize the specific rates of solvolysis (k), activation parameters (ΔH‡

and ΔS‡), and Grunwald-Winstein parameters for TCBoc-chloride and comparable

chloroformates.

Table 1: Specific Rates of Solvolysis (k) of Chloroformates at 25.0 °C

Solvent
TCBoc-chloride (k
x 10⁻⁵ s⁻¹)

tert-Butyl
Chlorothioformate
(k x 10⁻⁵ s⁻¹)

Isobutyl
Chloroformate (k x
10⁻⁵ s⁻¹)

100% EtOH 1.13 7.77 3.33

90% EtOH 3.63 61.2 8.32

80% EtOH 8.13 404 15.5

100% MeOH 5.30 74.3 12.6

90% MeOH 12.2 375 26.8

80% MeOH 22.1 - 47.9

50% Acetone 0.832 - -

97% TFE 2.65 - 13.7

90% TFE 6.78 1850 25.1

70% TFE 22.8 - 45.9

50% TFE 67.1 5510 91.8

Data for TCBoc-chloride and tert-Butyl Chlorothioformate from various sources. Data for

Isobutyl Chloroformate at 40.0 °C, presented for comparative purposes.

Table 2: Activation and Grunwald-Winstein Parameters
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Parameter TCBoc-chloride
tert-Butyl
Chlorothioformate

Isobutyl
Chloroformate

Activation Enthalpy

(ΔH‡)
12.3 to 14.5 kcal/mol 18.5 to 19.2 kcal/mol 16.1 to 21.1 kcal/mol

Activation Entropy

(ΔS‡)

-28.2 to -35.5

cal/mol·K

-12.2 to -17.4

cal/mol·K

-11.9 to -25.2

cal/mol·K

l (sensitivity to

nucleophilicity)
1.42 ± 0.09 ~0.13 ~1.82

m (sensitivity to

ionizing power)
0.39 ± 0.05 0.73 ± 0.03 ~0.53

Kinetic Solvent

Isotope Effect

(kMeOH/kMeOD)

2.14 - -

Mechanistic Interpretation
The kinetic data for TCBoc-chloride strongly support a bimolecular addition-elimination

mechanism. The significant sensitivity to solvent nucleophilicity (l = 1.42) indicates that the

solvent is directly involved in the rate-determining step, likely through nucleophilic attack on the

carbonyl carbon.[1] The moderate sensitivity to solvent ionizing power (m = 0.39) suggests

some charge separation in the transition state, but less than what would be expected for a

purely unimolecular (SN1) mechanism.[1] The kinetic solvent isotope effect of 2.14 in methanol

further corroborates a bimolecular mechanism, possibly with general-base catalysis.[1]

In comparison, the solvolysis of tert-butyl chlorothioformate shows a much lower sensitivity to

solvent nucleophilicity and a higher sensitivity to ionizing power, suggesting a mechanism with

more SN1 character.[2][3] Isobutyl chloroformate, a primary chloroformate, exhibits a high

sensitivity to nucleophilicity, consistent with a bimolecular pathway.

Experimental Protocols
The kinetic data presented in this guide are typically determined using one of two primary

methods: titration or conductometry.
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Titration Method
This method follows the progress of the solvolysis reaction by monitoring the production of

hydrochloric acid.

Procedure:

A thermostatted reaction vessel is charged with the desired solvent mixture.

The reaction is initiated by adding a known concentration of the chloroformate.

At specific time intervals, aliquots are withdrawn and quenched (e.g., by adding to a cold,

immiscible solvent).

The amount of HCl produced in each aliquot is determined by titration with a standardized

solution of a strong base (e.g., NaOH) using a suitable indicator.

The first-order rate constant (k) is calculated from the slope of a plot of the natural logarithm

of the remaining chloroformate concentration versus time.

Conductometry Method
This method is suitable for reactions that produce ions, leading to a change in the electrical

conductivity of the solution.

Procedure:

A calibrated conductivity cell is filled with the solvent mixture and allowed to reach thermal

equilibrium.

The reaction is initiated by injecting a small, known amount of the chloroformate into the cell.

The change in conductivity is monitored over time.

The first-order rate constant (k) is determined by fitting the conductivity versus time data to a

first-order rate equation.

Visualizing the Solvolysis Pathway and Workflow

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To better illustrate the concepts discussed, the following diagrams were generated using

Graphviz.

TCBoc-Cl + 2 SOH Transition StateRate-determining step Tetrahedral Intermediate TCBoc-OS + SOH2⁺ + Cl⁻Fast

Click to download full resolution via product page

Caption: Proposed bimolecular addition-elimination mechanism for TCBoc-chloride solvolysis.
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Caption: General experimental workflow for determining solvolysis kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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